5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacid,Mixtureofdiastereomers
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Overview
Description
5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid, mixture of diastereomers, is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furo[2,3-c]pyrrole ring system and a tert-butoxycarbonyl (Boc) protecting group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor, followed by the introduction of the Boc protecting group. The reaction conditions often include the use of strong acids or bases, as well as specific solvents to facilitate the cyclization and protection steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different stereoisomers.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can participate in further chemical transformations. The furo[2,3-c]pyrrole ring system may interact with biological targets, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
- 5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid
Uniqueness
Compared to similar compounds, 5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid stands out due to its specific ring structure and the presence of diastereomers. This structural uniqueness can lead to distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H19NO5 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-7-4-8(10(14)15)17-9(7)6-13/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
UGAKGTGWUFGVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(OC2C1)C(=O)O |
Origin of Product |
United States |
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